molecular formula C12H12O9 B14650590 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid CAS No. 49629-98-3

2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid

Cat. No.: B14650590
CAS No.: 49629-98-3
M. Wt: 300.22 g/mol
InChI Key: MVXYTRNPKSARHR-UHFFFAOYSA-N
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Description

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is a chemical compound with the molecular formula C12H12O9 It is characterized by a benzene ring substituted with three carboxymethoxy groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid typically involves the reaction of benzene-1,2,3-triol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired triacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.

    Reduction: Formation of benzene-1,2,3-triyltriol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a chelating agent in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid involves its ability to form stable complexes with metal ions. The carboxymethoxy groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including catalysis, drug delivery, and material science.

Comparison with Similar Compounds

Similar Compounds

    2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 3, and 5 positions.

    2,2’,2’'-[Benzene-1,4,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 4, and 5 positions.

Uniqueness

2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is unique due to the specific positioning of the carboxymethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

49629-98-3

Molecular Formula

C12H12O9

Molecular Weight

300.22 g/mol

IUPAC Name

2-[2,3-bis(carboxymethoxy)phenoxy]acetic acid

InChI

InChI=1S/C12H12O9/c13-9(14)4-19-7-2-1-3-8(20-5-10(15)16)12(7)21-6-11(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

MVXYTRNPKSARHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCC(=O)O)OCC(=O)O)OCC(=O)O

Origin of Product

United States

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